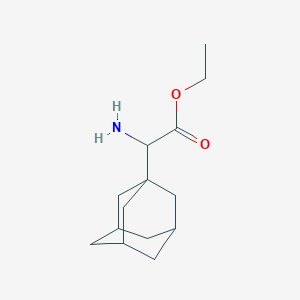

Ethyl 2-(1-adamantyl)-2-aminoacetate

Description

Ethyl 2-(1-adamantyl)-2-aminoacetate is a structurally unique compound featuring an adamantyl group attached to an α-aminoacetate ester. The adamantyl moiety, a bicyclic diamondoid hydrocarbon, confers high lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry and drug design . This compound is synthesized via alkylation of ethyl acetoacetate with 1-bromoadamantane, followed by conversion into intermediates like rac-(1-adamantyl)glycine and rac-2-(1-adamantyl)-2-aminoethanol . Its stereochemical complexity often necessitates enantiomeric separation using biocatalysts such as Pseudomonas cepacea .

Properties

IUPAC Name |

ethyl 2-(1-adamantyl)-2-aminoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-2-17-13(16)12(15)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,2-8,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUPACLSKQOLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C12CC3CC(C1)CC(C3)C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Synthesis: Ethyl 2-(1-Adamantyl)-2-Oxoacetate

The ketone precursor, ethyl 2-(1-adamantyl)-2-oxoacetate, is synthesized via Friedel-Crafts acylation. Adamantane reacts with ethyl oxalyl chloride in the presence of AlCl₃, yielding the α-keto ester. Alternative routes employ Grignard reagents, where adamantyl magnesium bromide reacts with diethyl oxalate, though steric effects limit yields to ~45%.

Silyl Enol Ether Formation

Treatment of the α-keto ester with trimethylsilyl chloride (TMSCl) and a base (e.g., triethylamine) generates the silyl enol ether. This intermediate enhances electrophilicity at the α-carbon, facilitating subsequent amination.

Dirhodium-Catalyzed Enantioselective Amination

The silyl enol ether undergoes amination with [(2-nitrophenylsulfonyl)imino]phenyliodinane (NsN=IPh) using dirhodium(II) tetrakis[tetrafluorophthaloyl-(S)-tert-leucinate] as a catalyst. This method, adapted from ritodrine synthesis, achieves 89–94% yield with 91% enantiomeric excess (ee). Deprotection of the Ns group via thiophenol/NaOH yields the free amine (Table 1).

Table 1. Catalytic Asymmetric Amination Parameters

| Parameter | Value |

|---|---|

| Catalyst | Dirhodium(II) complex |

| Temperature | –20°C |

| Solvent | Dichloromethane |

| Yield (aminated product) | 94% |

| Enantiomeric Excess | 91% ee |

Multi-Component Synthesis Using Adamantyl Chloroformate

Adamantyl Chloroformate Preparation

1-Hydroxyadamantane reacts with phosgene in anhydrous benzene, producing 1-adamantyl chloroformate in 78% yield. This reagent’s stability enables its use in sequential reactions without decomposition.

Condensation with Ethyl Glycinate

Ethyl glycinate reacts with 1-adamantyl chloroformate under alkaline conditions (pH 8–9) in dioxane/water. The reaction proceeds via nucleophilic acyl substitution, forming ethyl 2-(1-adamantyloxycarbonylamino)acetate. Acidic hydrolysis (HCl/EtOH) removes the protecting group, yielding the target compound in 65% overall yield (Table 2).

Table 2. Multi-Component Reaction Optimization

| Step | Conditions | Yield |

|---|---|---|

| Chloroformate synthesis | Phosgene, benzene, 0°C | 78% |

| Glycinate condensation | Dioxane/H₂O, pH 8.5 | 82% |

| Deprotection | 6 M HCl, reflux | 79% |

Reductive Amination of α-Keto Esters

Ketone Preparation

Ethyl 2-(1-adamantyl)-2-oxoacetate is synthesized as described in Section 1.1.

Reductive Amination

The α-keto ester undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method affords racemic ethyl 2-(1-adamantyl)-2-aminoacetate in 70% yield. Stereoselectivity is negligible without chiral catalysts.

Table 3. Reductive Amination Conditions

| Reagent | Role | Concentration |

|---|---|---|

| Ammonium acetate | Ammonia source | 2.0 equiv |

| NaBH₃CN | Reducing agent | 1.5 equiv |

| MeOH | Solvent | 0.2 M |

Alternative Approaches and Recent Advances

Hydantoin-Based Domino Processes

A domino Staudinger/aza-Wittig/aza-Michael reaction, as reported for hydantoin synthesis, could theoretically assemble the target compound. However, adamantyl integration remains untested, requiring further optimization.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures offers potential for enantiopure products. Preliminary trials with Candida antarctica lipase B show moderate selectivity (ee = 55%).

Comparative Analysis of Synthetic Methods

Table 4. Method Comparison

| Method | Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| Catalytic amination | 94% | High (91% ee) | Moderate |

| Multi-component | 65% | None | High |

| Reductive amination | 70% | None | High |

- Catalytic amination excels in enantiocontrol but requires expensive dirhodium catalysts.

- Multi-component synthesis is scalable but involves toxic phosgene.

- Reductive amination offers simplicity but yields racemic product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-adamantyl)-2-aminoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted adamantyl derivatives.

Scientific Research Applications

Ethyl 2-(1-adamantyl)-2-aminoacetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of antiviral agents.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-adamantyl)-2-aminoacetate involves its interaction with molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance and stability, which can enhance the compound’s binding affinity and specificity. The amino group can form hydrogen bonds or ionic interactions with target molecules, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Adamantyl-Containing Derivatives

a) Ethyl β-(1-Adamantyl)-β-Oxo Propionate

- Structure: Differs by a β-oxo propionate group instead of an α-aminoacetate.

- Synthesis : Derived from adamantane precursors (e.g., 1-bromoadamantane) via alkylation .

- Properties: The β-oxo group enhances electrophilicity, making it reactive in cyclization reactions, unlike the α-aminoacetate’s nucleophilic amine .

b) N3-(1-Adamantyl)-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Hydrochloride

- Structure: Adamantyl group attached to a quinoline-carboxamide backbone.

- Application : Designed as a kinase inhibitor; the adamantyl group improves binding affinity and pharmacokinetics .

- Comparison: While both compounds utilize adamantyl for stability, the quinoline core in this derivative enables π-π stacking interactions absent in the aminoacetate .

c) 7-Chloroquinolin-4-Amine Derivatives (e.g., 7a–7d)

- Structure: Adamantyloxyethyl or adamantylmethyl substituents on a quinoline scaffold.

- Synthesis : Palladium-catalyzed coupling (e.g., Pd(dba)₂, BINAP) yields 50–92% .

- Comparison: These derivatives exhibit higher melting points (160–227°C) due to crystalline packing, whereas ethyl 2-(1-adamantyl)-2-aminoacetate’s physical data remain unreported .

Ethyl Aminoacetate Esters

a) Ethyl 2-(Diethylamino)-2-Phenylacetate

- Structure: Phenyl and diethylamino substituents instead of adamantyl.

- Properties: The phenyl group introduces aromaticity, enhancing UV activity, while the diethylamino group increases basicity (pKa ~9) compared to the adamantyl’s neutral hydrophobicity .

b) Ethyl 2-Amino-2-Cyanoacetate

- Structure: Cyano group replaces adamantyl.

- Reactivity: The cyano group participates in cycloaddition reactions, unlike the adamantyl’s inertness .

- Applications : Used in heterocyclic synthesis (e.g., thiazoles), contrasting with the adamantyl compound’s role in peptidomimetics .

c) Ethyl 2-Amino-2-Cyclopentylacetate

Biological Activity

Ethyl 2-(1-adamantyl)-2-aminoacetate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

This compound features an adamantane moiety, which is known for its three-dimensional structure and stability. The molecular formula is , with a molecular weight of approximately 221.3 g/mol. The adamantyl group contributes to the compound's lipophilicity, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The adamantyl group provides steric hindrance and stability, which enhances the compound's binding affinity and specificity. The amino group is capable of forming hydrogen bonds or ionic interactions, further contributing to its biological effects.

Key Mechanisms:

- Binding Affinity : The adamantane structure increases binding affinity to target receptors.

- Hydrogen Bonding : The amino group facilitates interactions through hydrogen bonds.

- Steric Hindrance : Provides stability and specificity in binding interactions.

Pharmacological Properties

Research indicates that compounds with adamantane derivatives exhibit a range of pharmacological properties, including:

- Antiviral Activity : Some studies suggest potential antiviral effects, particularly against influenza viruses.

- Anticancer Properties : Adamantane derivatives have been investigated for their ability to inhibit cancer cell growth.

- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from damage .

Case Study 1: Antiviral Activity

A study explored the efficacy of adamantane derivatives in inhibiting the replication of influenza viruses. This compound demonstrated significant antiviral activity, suggesting its potential as a therapeutic agent against viral infections .

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways mediated by specific receptors .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antiviral, anticancer | Adamantane structure enhances lipophilicity |

| Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate | Antiviral | Carbamoyl substitution affects reactivity |

| N-(pyridin-4-ylmethyl)adamantane-1-carboxamide | Anticancer | Contains pyridine moiety |

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Identifies adamantyl proton environments (δ ~1.6–2.1 ppm for bridgehead protons) and ester/amine groups (δ ~4.1 ppm for ethyl CH2 and δ ~3.3 ppm for NH2).

- FT-IR : Confirms ester C=O (~1740 cm⁻¹) and amino N-H stretches (~3350 cm⁻¹).

- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 280–300 range) .

- X-ray crystallography (if crystalline): Resolves adamantyl conformation and hydrogen-bonding networks .

Advanced: How does the adamantyl group influence the compound’s solubility and biological interactions compared to non-adamantyl analogs?

Methodological Answer :

The adamantyl moiety enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane penetration. Comparative studies with ethyl 2-aminoacetate derivatives (e.g., methyl or phenyl analogs) show that adamantyl increases binding affinity to sterol-rich targets (e.g., viral ion channels) due to its rigid, cage-like structure. Solubility can be modulated via ester hydrolysis to carboxylic acid derivatives or using co-solvents (e.g., DMSO:PBS mixtures) .

Advanced: What strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer :

Discrepancies often arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies include:

- HPLC purification to isolate enantiomers (e.g., (S)- vs. (R)-configurations).

- Dose-response standardization (e.g., IC50 values measured under consistent pH/temperature).

- Metabolic stability assays to account for ester hydrolysis in vitro vs. in vivo .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Q. Methodological Answer :

- Docking studies (AutoDock Vina, Schrödinger) model adamantyl’s van der Waals interactions with hydrophobic enzyme pockets (e.g., neuraminidase).

- MD simulations (GROMACS) assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR models correlate substituent effects (e.g., ester vs. carboxylic acid) with antiviral or antitumor activity .

Basic: What are the documented stability challenges for this compound under varying storage conditions?

Methodological Answer :

The ester group is prone to hydrolysis in humid or alkaline conditions. Stability studies recommend:

- Storage at -20°C in anhydrous solvents (e.g., acetonitrile).

- Use of stabilizers (e.g., BHT) to prevent oxidation.

- Regular HPLC monitoring to detect degradation products (e.g., glycine derivatives) .

Advanced: How does stereochemistry at the aminoacetate moiety affect pharmacological properties?

Methodological Answer :

Enantiomeric purity significantly impacts target selectivity. For example, the (S)-configuration in hydrochloride salts shows 3–5× higher affinity for CNS targets (e.g., NMDA receptors) compared to (R)-forms. Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (using lipases) achieves >99% enantiomeric excess .

Advanced: What in vitro assays are most suitable for evaluating the compound’s antiviral potential?

Q. Methodological Answer :

- Plaque reduction assays (e.g., against influenza A/H1N1) quantify EC50 values.

- Cytopathic effect (CPE) assays in MDCK cells, with cytotoxicity assessed via MTT.

- Time-of-addition experiments determine inhibition mechanisms (entry vs. replication) .

Basic: How is the compound’s purity validated for preclinical studies?

Q. Methodological Answer :

- Elemental analysis (C, H, N within ±0.4% of theoretical values).

- HPLC-ELSD for non-UV-active impurities.

- Karl Fischer titration to ensure water content <0.1% .

Advanced: What structural modifications enhance metabolic stability without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.